Cas no 17847-35-7 (Ethyl-(4-nitro-benzyl)-amine)

Ethyl-(4-nitro-benzyl)-amine is a nitro-substituted benzylamine derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring an ethylamine group attached to a 4-nitrobenzyl moiety, makes it a versatile intermediate for the preparation of more complex compounds, such as bioactive molecules or catalysts. The nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. This compound is particularly valued for its stability under standard conditions and its compatibility with a range of synthetic protocols. It is commonly employed in the development of pharmacophores or as a building block in medicinal chemistry. Proper handling is advised due to potential sensitivity to light or heat.
Ethyl-(4-nitro-benzyl)-amine structure
Ethyl-(4-nitro-benzyl)-amine structure
商品名:Ethyl-(4-nitro-benzyl)-amine
CAS番号:17847-35-7
MF:C9H12N2O2
メガワット:180.203782081604
CID:2158186

Ethyl-(4-nitro-benzyl)-amine 化学的及び物理的性質

名前と識別子

    • Ethyl-(4-nitro-benzyl)-amine
    • N-(4-nitrobenzyl)ethanamine
    • インチ: InChI=1S/C9H12N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3
    • InChIKey: CRBKFFVPLITHLR-UHFFFAOYSA-N
    • ほほえんだ: CCNCC1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4

Ethyl-(4-nitro-benzyl)-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-41913-2.5g
ethyl[(4-nitrophenyl)methyl]amine
17847-35-7
2.5g
$203.0 2023-07-06
Crysdot LLC
CD12131404-1g
N-(4-Nitrobenzyl)ethanamine
17847-35-7 97%
1g
$498 2024-07-24
Enamine
EN300-41913-0.25g
ethyl[(4-nitrophenyl)methyl]amine
17847-35-7
0.25g
$106.0 2023-07-06
Enamine
EN300-41913-0.1g
ethyl[(4-nitrophenyl)methyl]amine
17847-35-7
0.1g
$102.0 2023-07-06
Enamine
EN300-41913-5.0g
ethyl[(4-nitrophenyl)methyl]amine
17847-35-7
5.0g
$350.0 2023-07-06
Enamine
EN300-41913-1.0g
ethyl[(4-nitrophenyl)methyl]amine
17847-35-7
1.0g
$115.0 2023-07-06
Enamine
EN300-41913-0.05g
ethyl[(4-nitrophenyl)methyl]amine
17847-35-7
0.05g
$97.0 2023-07-06
Enamine
EN300-41913-10.0g
ethyl[(4-nitrophenyl)methyl]amine
17847-35-7
10.0g
$607.0 2023-07-06
Fluorochem
088725-1g
Ethyl-(4-nitro-benzyl)-amine
17847-35-7
1g
£427.00 2022-03-01
Enamine
EN300-41913-0.5g
ethyl[(4-nitrophenyl)methyl]amine
17847-35-7
0.5g
$111.0 2023-07-06

Ethyl-(4-nitro-benzyl)-amine 関連文献

Ethyl-(4-nitro-benzyl)-amineに関する追加情報

Recent Advances in the Study of Ethyl-(4-nitro-benzyl)-amine (CAS: 17847-35-7) in Chemical Biology and Pharmaceutical Research

Ethyl-(4-nitro-benzyl)-amine (CAS: 17847-35-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its nitrobenzyl and ethylamine functional groups, has been explored for its potential as a building block in the synthesis of novel bioactive molecules. Recent studies have highlighted its role in the development of enzyme inhibitors, receptor modulators, and prodrug systems, making it a valuable candidate for further investigation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl-(4-nitro-benzyl)-amine as a precursor in the synthesis of selective kinase inhibitors. The research team utilized this compound to develop a series of derivatives that exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The study underscored the compound's ability to serve as a scaffold for the design of targeted therapies, with promising results in preclinical models.

In addition to its applications in kinase inhibition, Ethyl-(4-nitro-benzyl)-amine has been investigated for its potential in prodrug design. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the use of this compound as a masking group for amine-containing drugs, enabling controlled release under physiological conditions. The study reported enhanced bioavailability and reduced toxicity profiles for prodrugs incorporating Ethyl-(4-nitro-benzyl)-amine, suggesting its utility in improving drug delivery systems.

Further research has explored the mechanistic aspects of Ethyl-(4-nitro-benzyl)-amine's bioactivity. A 2024 study in Chemical Communications utilized advanced spectroscopic techniques and computational modeling to elucidate the compound's interaction with biological targets. The findings revealed that the nitrobenzyl moiety plays a critical role in binding affinity, while the ethylamine group contributes to solubility and metabolic stability. These insights provide a foundation for the rational design of derivatives with optimized pharmacological properties.

The safety and toxicological profile of Ethyl-(4-nitro-benzyl)-amine has also been a subject of recent investigation. A comprehensive toxicology study published in Regulatory Toxicology and Pharmacology (2023) evaluated the compound's acute and subchronic effects in animal models. The results indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed. This data supports the continued exploration of Ethyl-(4-nitro-benzyl)-amine in pharmaceutical applications.

Looking ahead, researchers are focusing on expanding the applications of Ethyl-(4-nitro-benzyl)-amine in areas such as targeted drug delivery and photodynamic therapy. Preliminary results from ongoing studies suggest that the compound's nitro group can be leveraged for light-activated drug release, opening new avenues for precision medicine. As the field advances, Ethyl-(4-nitro-benzyl)-amine is poised to play an increasingly important role in the development of next-generation therapeutics.

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